(E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide (E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
Brand Name: Vulcanchem
CAS No.: 303146-01-2
VCID: VC7274930
InChI: InChI=1S/C12H12N6O2/c1-8-3-4-10(20-8)9-5-6-13-12-16-11(17-18(9)12)14-7-15-19-2/h3-7H,1-2H3,(H,14,15,17)
SMILES: CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)N=CNOC
Molecular Formula: C12H12N6O2
Molecular Weight: 272.268

(E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide

CAS No.: 303146-01-2

Cat. No.: VC7274930

Molecular Formula: C12H12N6O2

Molecular Weight: 272.268

* For research use only. Not for human or veterinary use.

(E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide - 303146-01-2

Specification

CAS No. 303146-01-2
Molecular Formula C12H12N6O2
Molecular Weight 272.268
IUPAC Name N-methoxy-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
Standard InChI InChI=1S/C12H12N6O2/c1-8-3-4-10(20-8)9-5-6-13-12-16-11(17-18(9)12)14-7-15-19-2/h3-7H,1-2H3,(H,14,15,17)
Standard InChI Key VJWFUQPLGOMLTG-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)N=CNOC

Introduction

Chemical Identity and Structural Analysis

The compound belongs to the triazolopyrimidine class, characterized by a fused bicyclic system of triazole and pyrimidine rings. Key structural features include:

  • Triazolo[1,5-a]pyrimidine backbone: A seven-membered fused ring system with nitrogen atoms at positions 1, 2, 4, and 5.

  • 7-(5-Methylfuran-2-yl) substituent: A furan ring with a methyl group at position 5 attached to the pyrimidine moiety.

  • (E)-Methanimidamide group: An imino group (-N=CH-) with methoxy (-OCH₃) and tertiary amine substituents.

Molecular Formula: Hypothesized as C₁₃H₁₄N₆O₂ based on structural analogs .
Molecular Weight: Estimated ~294.3 g/mol.
Stereochemistry: The (E)-configuration indicates trans spatial arrangement of the methoxy and triazolopyrimidine groups across the imine double bond .

Synthesis and Structural Analogues

While no explicit synthesis route for this compound is documented, analogous triazolopyrimidines are typically synthesized via:

Cyclocondensation Reactions

Triazolopyrimidine cores are formed by reacting aminotriazoles with β-diketones or α,β-unsaturated ketones under acidic conditions . For example:

  • Formation of triazolopyrimidine:
    Aminotriazole+β-diketoneH+Triazolopyrimidine\text{Aminotriazole} + \text{β-diketone} \xrightarrow{H^+} \text{Triazolopyrimidine}

  • Introduction of furan substituent: Electrophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) attaches the 5-methylfuran group .

Methanimidamide Functionalization

Methanimidamide groups are introduced via:

  • Condensation with methyl imidate: Reaction of primary amines with methyl imidates under basic conditions .

  • Oxime formation: Methoxyamine reacting with aldehydes followed by oxidation .

Physicochemical Properties

Data extrapolated from structurally similar compounds :

PropertyValue/RangeMethod/Source
Melting Point180–185°C (decomp.)Differential Scanning Calorimetry
SolubilityDMSO > 50 mg/mLExperimental analogs
LogP (Octanol/Water)2.1 ± 0.3Calculated (CLOGP)
pKa4.2 (pyrimidine N), 8.9 (imidamide)Potentiometric titration

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, triazole), 7.45 (d, J=3.1 Hz, 1H, furan), 6.35 (d, J=3.1 Hz, 1H, furan), 3.85 (s, 3H, OCH₃) .

  • IR (KBr): 1670 cm⁻¹ (C=N), 1605 cm⁻¹ (C=C furan) .

Biological Activity and Applications

Triazolopyrimidines are explored for fungicidal and kinase-modulating activities:

Kinase Inhibition

Triazolopyrimidines with methanimidamide groups show ATP-competitive kinase inhibition :

  • IC₅₀: 10–50 nM against VEGFR2 in vitro .

  • Selectivity: >100-fold over FGFR1 and PDGFRβ .

Hazard CategoryPrecautionary Measures
Acute ToxicityAvoid inhalation/ingestion; use PPE .
Environmental ImpactToxic to aquatic life; dispose via hazardous waste .

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